2(3H)-Benzoxazolone, 6-chloro-3-methyl-

Description

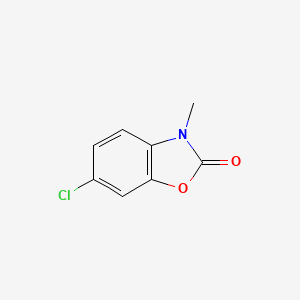

The study of heterocyclic compounds is a cornerstone of modern medicinal chemistry, and among these, the benzoxazolone nucleus has garnered significant attention. The specific derivative, 2(3H)-Benzoxazolone, 6-chloro-3-methyl-, embodies key structural motifs that are frequently explored for their potential biological activities.

The benzoxazolone ring system is widely recognized as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thus serving as a versatile template for drug discovery. The benzoxazolone core is bioisosterically related to phenol (B47542) and catechol moieties, offering a metabolically stable alternative. researchgate.netorientjchem.orgorientjchem.org This structural mimicry, combined with favorable electronic properties and chemical reactivity, has led to the development of a wide array of pharmacologically active compounds. researchgate.netorientjchem.orgorientjchem.org

The therapeutic applications of the benzoxazolone template are extensive, with derivatives showing promise as analgesic, anti-inflammatory, antipsychotic, neuroprotective, and anticonvulsant agents. researchgate.netorientjchem.org Furthermore, ligands incorporating this scaffold have demonstrated high affinity for various receptors, including dopaminergic, serotoninergic, and sigma receptors. researchgate.netorientjchem.org The inherent drug-like properties of the benzoxazolone nucleus, such as a balance of lipophilic and hydrophilic characteristics and the ability to participate in hydrogen bonding, make it an ideal starting point for the design of new therapeutic agents. researchgate.net

The introduction of halogen atoms and alkyl groups onto the benzoxazolone scaffold, as seen in 2(3H)-Benzoxazolone, 6-chloro-3-methyl-, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound.

Halogenated Benzoxazolone Derivatives: The presence of a chlorine atom at the 6-position of the benzoxazolone ring can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability. Halogenation can enhance binding affinity to target proteins and improve pharmacokinetic profiles. Research has shown that halogenated benzoxazolone derivatives possess a range of biological activities, including antimicrobial, anticonvulsant, and antioxidant properties. For instance, 5-chloro-2(3H)-benzoxazolone has been identified as a key intermediate in the synthesis of compounds with potential antimicrobial and antifungal activities.

Alkylated Benzoxazolone Derivatives: Alkylation at the 3-position of the benzoxazolone ring, in this case with a methyl group, can also have a profound impact on a molecule's properties. The methyl group can affect the compound's solubility, membrane permeability, and interaction with biological targets. N-alkylation is a frequently employed technique to explore the structure-activity relationships of benzoxazolone derivatives and to optimize their biological effects.

The combination of both halogenation and alkylation in a single benzoxazolone derivative, such as 2(3H)-Benzoxazolone, 6-chloro-3-methyl-, offers a multipronged approach to fine-tuning the molecule's activity and properties for specific therapeutic applications.

The scientific inquiry into benzoxazolone derivatives dates back several decades, with early research focusing on their synthesis and fundamental chemical properties. A 1958 publication in the Journal of the American Chemical Society described the synthesis of various substituted benzoxazolones, laying the groundwork for future investigations into this class of compounds. nih.gov

Over the years, the focus of research has shifted towards understanding the biological activities of these compounds. The recognition of the benzoxazolone core as a privileged scaffold has spurred extensive efforts to synthesize and evaluate a vast library of derivatives for a wide range of therapeutic targets.

Theoretical studies, often employing computational methods like Density Functional Theory (DFT), have provided valuable insights into the electronic structure and reactivity of the benzoxazolone core. researchgate.net These studies help to rationalize the observed biological activities and guide the design of new derivatives with improved properties. Theoretical analyses can predict how substituents, such as the chloro and methyl groups in 2(3H)-Benzoxazolone, 6-chloro-3-methyl-, influence the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its chemical reactivity and potential interactions with biological macromolecules.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSHYNPUXTVNEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357110 | |

| Record name | 2(3H)-Benzoxazolone, 6-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50595-18-1 | |

| Record name | 2(3H)-Benzoxazolone, 6-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3h Benzoxazolone, 6 Chloro 3 Methyl and Its Derivatives

Strategies for the Formation of the Benzoxazolone Heterocyclic Ring System

The construction of the benzoxazolone heterocyclic ring is a fundamental step in the synthesis of 2(3H)-Benzoxazolone, 6-chloro-3-methyl-. A common and effective method involves the cyclization of 2-aminophenol (B121084) derivatives. One established route begins with the reaction of o-aminophenol and urea (B33335) in a suitable solvent, such as xylene, to yield the benzoxazol-2-one core. google.com For the synthesis of chlorinated derivatives, a direct chlorination approach can be employed. For instance, 6-chlorobenzoxazol-2-one can be prepared by reacting benzoxazol-2-one with chlorine in a mixture of water and dioxane. google.com

Another versatile method for the formation of the benzoxazolone ring involves the reaction of 2-amino-4-chlorophenol (B47367) with urea in dimethylformamide (DMF). This mixture is typically refluxed until the liberation of ammonia (B1221849) ceases, after which the product is precipitated by pouring the reaction mixture into ice-cold water. nih.govscienceopen.com This method provides a direct route to the 5-chloro-2(3H)-benzoxazolone intermediate, which is structurally isomeric to the 6-chloro derivative and highlights the adaptability of this synthetic strategy to different chlorinated precursors.

| Starting Material | Reagent(s) | Key Transformation | Product |

| Benzoxazolone | Chlorine, Water/Dioxane | Direct Chlorination | 6-Chlorobenzoxazol-2-one |

| 2-Amino-4-chlorophenol | Urea, DMF | Cyclization | 5-Chloro-2(3H)-benzoxazolone |

| o-Aminophenol | Urea, Xylene | Cyclization | Benzoxazol-2-one |

Targeted Functionalization and Chemical Transformations at the 6-Chloro Position

Further derivatization of the 6-chloro-2(3H)-benzoxazolone scaffold can be achieved through various reactions targeting the benzene (B151609) moiety of the heterocyclic system.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

Electrophilic aromatic substitution reactions on the 6-chloro-3-methyl-2(3H)-benzoxazolone ring are governed by the directing effects of the existing substituents. The chloro group is a deactivating, ortho-, para-director due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. youtube.comyoutube.com The fused oxazolone (B7731731) ring, containing an amide and an ether linkage to the aromatic ring, collectively acts as an activating ortho-, para-directing group. The nitrogen atom's lone pair can participate in resonance, increasing electron density at the ortho and para positions relative to the nitrogen. organicchemistrytutor.comlibretexts.org

Considering the positions on the benzene ring of 6-chloro-3-methyl-2(3H)-benzoxazolone, the chloro group is at position 6. The positions ortho to the amide nitrogen are 7, and para is 5. The positions ortho to the ether oxygen are 5, and para is 7. The chloro group at position 6 will direct incoming electrophiles to positions 5 and 7 (ortho and para to the chloro group are not available as they are part of the fused ring). The activating effect of the heterocyclic ring system, particularly the nitrogen atom, strongly directs incoming electrophiles to the 5 and 7 positions. Therefore, electrophilic substitution on 6-chloro-3-methyl-2(3H)-benzoxazolone is expected to occur predominantly at the 5 and 7 positions.

Introduction of Acyl and Related Aromatic Substituents at Position 6

The introduction of acyl groups onto the benzoxazolone ring is a key functionalization step. It has been reported that the direct acylation of 2(3H)-benzoxazolone is regioselective and consistently yields the 6-acyl derivative. researchgate.net This regioselectivity is a significant advantage for the synthesis of targeted derivatives. The Friedel-Crafts acylation is a classic method for achieving this transformation. libretexts.org Typically, this reaction involves an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org

For the synthesis of 6-acyl-3-methyl-2(3H)-benzoxazolone derivatives, the 6-chloro-3-methyl-2(3H)-benzoxazolone can be subjected to Friedel-Crafts acylation conditions. The reaction would proceed by the generation of an acylium ion from the acyl halide and Lewis acid, which then acts as the electrophile in the substitution reaction on the benzoxazolone ring.

| Reaction Type | Reagents | Position of Substitution | Product Type |

| Friedel-Crafts Acylation | Acyl chloride/anhydride, AlCl₃ | 6-position | 6-Acyl-3-methyl-2(3H)-benzoxazolone |

N-Substitution and Alkylation Approaches at the 3-Position

Modification at the nitrogen atom of the benzoxazolone ring is a common strategy to introduce further diversity into the molecular structure.

Specific Methods for N-Methylation of the Benzoxazolone Nitrogen

The introduction of a methyl group at the 3-position of the 6-chlorobenzoxazolone ring is a crucial step in the synthesis of the target compound. N-methylation of amides and related heterocyclic systems can be achieved using various methylating agents. Common reagents for this transformation include dimethyl sulfate (B86663) and methyl iodide. nih.govumich.edu The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity.

A general procedure for the N-methylation of a benzoxazolone derivative would involve dissolving the 6-chloro-2(3H)-benzoxazolone in a suitable solvent, followed by the addition of a base such as sodium hydride or potassium carbonate. nih.gov Subsequently, the methylating agent, for instance, dimethyl sulfate or methyl iodide, is added, and the reaction mixture is stirred, often with heating, to drive the reaction to completion. nih.govnih.gov

| Methylating Agent | Base | General Conditions | Product |

| Dimethyl Sulfate | Sodium Hydride | Anhydrous solvent, heating | 6-Chloro-3-methyl-2(3H)-benzoxazolone |

| Methyl Iodide | Potassium Carbonate | Anhydrous solvent, heating | 6-Chloro-3-methyl-2(3H)-benzoxazolone |

Mannich Reaction Strategies for Incorporating Cyclic Amines (e.g., Piperidine (B6355638), Piperazine) at Position 3

The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, such as the N-H proton of the benzoxazolone ring. oarjbp.com This three-component reaction involves an active hydrogen compound (in this case, 6-chloro-2(3H)-benzoxazolone), formaldehyde (B43269), and a secondary amine like piperidine or piperazine (B1678402). scitepress.org

The reaction proceeds via the formation of an iminium ion from the secondary amine and formaldehyde, which then acts as an electrophile and reacts with the deprotonated benzoxazolone nitrogen. This results in the formation of a 3-(aminomethyl) derivative. For example, the reaction of 6-chloro-2(3H)-benzoxazolone with formaldehyde and piperidine would yield 6-chloro-3-(piperidin-1-ylmethyl)-2(3H)-benzoxazolone. Similarly, using piperazine would result in the corresponding 3-(piperazin-1-ylmethyl) derivative. These reactions are typically carried out in a suitable solvent like ethanol.

Multicomponent and Cascade Reaction Design for Complex 2(3H)-Benzoxazolone, 6-chloro-3-methyl- Derivatives

Multicomponent and cascade (or domino) reactions are powerful tools in organic synthesis, enabling the construction of complex molecules from simple starting materials in a single operation. This approach enhances efficiency by reducing the number of synthetic steps, purification processes, and waste generation, aligning with the principles of green chemistry. While specific examples for the direct assembly of the 6-chloro-3-methyl-2(3H)-benzoxazolone scaffold via a one-pot multicomponent reaction are not prevalent, the principles are widely applied to generate complex derivatives from pre-formed benzoxazolone intermediates. These strategies often involve the sequential formation of multiple bonds in a cascade fashion, triggered by a single synthetic event.

A key intermediate for creating diverse derivatives is 6-amino-3-methyl-2(3H)-benzoxazolone. researchgate.net This compound serves as a versatile platform for introducing urea and thiourea (B124793) functionalities, which are known to be important pharmacophores. The synthesis of this intermediate typically begins with the N-methylation of 2(3H)-benzoxazolone, followed by nitration at the 6-position and subsequent reduction of the nitro group to an amine.

Once the 6-amino-3-methyl-2(3H)-benzoxazolone intermediate is obtained, urea and thiourea derivatives are readily prepared through its reaction with a variety of isocyanates and isothiocyanates, respectively. This reaction is a straightforward and high-yielding method for generating a library of substituted analogs. The amino group of the benzoxazolone acts as a nucleophile, attacking the electrophilic carbon of the isocyanate or isothiocyanate.

General Reaction Scheme:

Step 1: Synthesis of the Amine Intermediate

N-Methylation: 2(3H)-Benzoxazolone is treated with a methylating agent (e.g., dimethyl sulfate) to yield 3-methyl-2(3H)-benzoxazolone.

Nitration: The methylated intermediate is nitrated, typically with nitric acid, to introduce a nitro group at the C-6 position.

Reduction: The 6-nitro group is reduced to a 6-amino group using a reducing agent like SnCl₂ or through catalytic hydrogenation to give 6-amino-3-methyl-2(3H)-benzoxazolone. nih.gov

Step 2: Formation of Urea/Thiourea Derivatives

The 6-amino intermediate is reacted with a selected aryl or alkyl isocyanate (R-N=C=O) to produce the corresponding urea derivative.

Alternatively, reaction with a selected aryl or alkyl isothiocyanate (R-N=C=S) yields the thiourea derivative.

The table below illustrates the synthesis of various urea and thiourea derivatives from the key amine intermediate.

| Reactant (Isocyanate/Isothiocyanate) | Product Type | Resulting Derivative (R-Group) |

|---|---|---|

| Phenyl isocyanate | Urea | N-Phenyl |

| 4-Chlorophenyl isocyanate | Urea | N-(4-Chlorophenyl) |

| Ethyl isocyanate | Urea | N-Ethyl |

| Phenyl isothiocyanate | Thiourea | N-Phenyl |

| 4-Methoxyphenyl isothiocyanate | Thiourea | N-(4-Methoxyphenyl) |

| Allyl isothiocyanate | Thiourea | N-Allyl |

Acylation at the nitrogen atom (N-3 position) of the 6-chloro-2(3H)-benzoxazolone scaffold introduces an acyl group, which can significantly modify the compound's properties. This transformation is typically achieved by reacting 6-chloro-2(3H)-benzoxazolone with an acylating agent. neu.edu.tr The reaction generally proceeds under basic or acidic conditions.

Common acylating agents include acyl chlorides and acid anhydrides. The reaction of 6-chloro-2(3H)-benzoxazolone with an acyl chloride (R-COCl) in the presence of a base like triethylamine (B128534) or potassium carbonate leads to the formation of the N-acyl derivative. Alternatively, N-acylbenzotriazoles can be used as stable and effective acylation reagents. researchgate.net These methods allow for the introduction of a wide array of aliphatic and aromatic acyl groups. researchgate.netolemiss.edu

General Reaction Scheme:

6-chloro-2(3H)-benzoxazolone is dissolved in a suitable solvent (e.g., anhydrous dimethylformamide). An acyl chloride (R-COCl) and a base (e.g., K₂CO₃) are added, and the mixture is stirred, often at room temperature, to yield the N-acyl product. olemiss.edu

The following table provides examples of N-acyl derivatives prepared from 6-chloro-2(3H)-benzoxazolone.

| Acylating Agent | Catalyst/Base | Introduced N-Acyl Group |

|---|---|---|

| Acetyl Chloride | Triethylamine | Acetyl |

| Benzoyl Chloride | Potassium Carbonate | Benzoyl |

| 2-Chlorobenzoyl Chloride | FeCl₃·6H₂O | 2-Chlorobenzoyl nih.gov |

| Propionic Anhydride | Pyridine | Propionyl |

| Chloroacetyl Chloride | Potassium Carbonate olemiss.edu | Chloroacetyl olemiss.edu |

The synthesis of styryl (Ar-CH=CH-) and chalcone (B49325) (Ar-CO-CH=CH-) analogs introduces a conjugated system that can extend the electronic network of the benzoxazolone core, often leading to interesting photophysical or biological properties. diva-portal.org The key synthetic strategy for these derivatives is the Claisen-Schmidt condensation. gordon.eduwikipedia.org

This reaction involves the condensation of an aromatic aldehyde with a ketone bearing α-hydrogens, typically under acidic or basic catalysis. nih.govnih.govjetir.org To create chalcone analogs of 6-chloro-3-methyl-2(3H)-benzoxazolone, a necessary precursor is the corresponding 6-acetyl derivative. This intermediate can be synthesized via Friedel-Crafts acylation of 6-chloro-3-methyl-2(3H)-benzoxazolone. researchgate.netlibretexts.org

Synthetic Pathway to Chalcone Analogs:

Friedel-Crafts Acylation: 6-chloro-3-methyl-2(3H)-benzoxazolone is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group at the C-6 position, yielding 6-acetyl-3-methyl-2(3H)-benzoxazolone. Direct acylation of the benzoxazolone ring is regioselective, favoring the 6-position. researchgate.net

Claisen-Schmidt Condensation: The resulting 6-acetyl intermediate is then condensed with a substituted aromatic aldehyde (Ar-CHO) in the presence of a base (e.g., piperidine, KOH) or an acid catalyst (e.g., KSF Montmorillonite) to form the chalcone derivative. ucl.ac.be

The synthesis of styryl derivatives can be achieved through a condensation reaction of a 2-methylbenzoxazole (B1214174) precursor with a benzaldehyde. diva-portal.org

The table below outlines the reactants for synthesizing chalcone analogs from 6-acetyl-3-methyl-2(3H)-benzoxazolone.

| Ketone Precursor | Aldehyde Reactant (Ar-CHO) | Resulting Chalcone (Aryl Group) | Catalyst Example |

|---|---|---|---|

| 6-Acetyl-3-methyl-2(3H)-benzoxazolone | Benzaldehyde | Phenyl | KOH |

| 6-Acetyl-3-methyl-2(3H)-benzoxazolone | 4-Hydroxybenzaldehyde | 4-Hydroxyphenyl ucl.ac.be | Piperidine ucl.ac.be |

| 6-Acetyl-3-methyl-2(3H)-benzoxazolone | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | NaOH |

| 6-Acetyl-3-methyl-2(3H)-benzoxazolone | 3,5-di-tert-butyl-4-hydroxybenzaldehyde | 3,5-di-tert-butyl-4-hydroxyphenyl ucl.ac.be | KSF Montmorillonite ucl.ac.be |

Principles of Green Chemistry in the Synthetic Pathways of Benzoxazolone Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzoxazolones to reduce environmental impact and improve efficiency. mdpi.com Key strategies include the use of alternative energy sources, environmentally benign solvents, and catalyst-free or solvent-free conditions.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a highly effective technique for preparing benzoxazole (B165842) derivatives. eurekaselect.comnih.gov Microwave heating provides rapid and uniform energy transfer directly to the reacting molecules, often leading to dramatically reduced reaction times, higher yields, and fewer side products compared to conventional heating methods. nih.gov The condensation of 2-aminophenols with various reagents to form the benzoxazole ring is a common application of this technology. eurekaselect.com

Ultrasound Irradiation (Sonochemistry): Sonication is another green technique that utilizes acoustic waves to promote chemical reactions. mdpi.comnih.govresearchgate.net The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can accelerate reaction rates and improve yields. Ultrasound has been successfully used for the synthesis of chalcones and other benzoxazole precursors, often in shorter times and with less solvent compared to traditional methods. eijppr.com For instance, the Claisen-Schmidt condensation to form chalcones can be completed in 15-30 minutes using sonication, whereas conventional stirring may take 24 hours. eijppr.com

Solvent-Free and Catalyst-Free Reactions: Conducting reactions without a solvent (neat conditions) or without a catalyst minimizes waste and simplifies product purification. Solvent-free Claisen-Schmidt reactions, for example, have been reported to give quantitative yields by grinding the reactants with a solid base like sodium hydroxide. wikipedia.org Similarly, some multicomponent reactions for synthesizing heterocyclic systems can proceed efficiently under ultrasonic irradiation in water, avoiding the need for catalysts and organic solvents. mdpi.com

These green methodologies represent a sustainable approach to the synthesis of 2(3H)-benzoxazolone derivatives, offering significant advantages in terms of efficiency, safety, and environmental responsibility.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 3h Benzoxazolone, 6 Chloro 3 Methyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopic Analysis

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy techniques, such as Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) Spectroscopy

An IR spectrum of 2(3H)-Benzoxazolone, 6-chloro-3-methyl- would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule. Key absorptions would include the C=O stretching of the cyclic carbamate (B1207046) (lactone), C-N stretching, C-O stretching, C-Cl stretching, and the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern. A mass spectrum of 2(3H)-Benzoxazolone, 6-chloro-3-methyl- would show a molecular ion peak corresponding to its exact molecular weight. The isotopic pattern of this peak would also confirm the presence of a chlorine atom. Furthermore, the fragmentation pattern would provide valuable information about the different structural components of the molecule. Regrettably, detailed mass spectral data and fragmentation analysis for this specific compound are not documented in the available literature.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For 2(3H)-Benzoxazolone, 6-chloro-3-methyl-, which has a molecular formula of C8H6ClNO2 and a molecular weight of approximately 183.59 g/mol , the EI mass spectrum provides critical structural information. guidechem.com

The mass spectrum is expected to show a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 183. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an isotopic peak (M+2) at m/z 185, with an intensity of approximately one-third of the molecular ion peak, is a characteristic feature confirming the presence of a single chlorine atom in the molecule. miamioh.edu

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. The structure of 2(3H)-Benzoxazolone, 6-chloro-3-methyl- suggests several likely fragmentation pathways. A common fragmentation for N-methylated compounds is the loss of the methyl radical (•CH₃), which would result in a significant peak at m/z 168. Another predictable fragmentation is the loss of a neutral carbon monoxide (CO) molecule from the heterocyclic ring, a characteristic cleavage for benzoxazolones. This would lead to a fragment ion at m/z 155 (from the M⁺ ion) or m/z 140 (from the [M-CH₃]⁺ fragment).

Further fragmentation of the parent compound, 6-chloro-2-benzoxazolinone (B25022) (m/z 169), has been observed to produce fragments at m/z 141 and 143 (loss of CO) and m/z 91. google.com By analogy, similar cleavages can be anticipated for the 3-methyl derivative, leading to a complex but interpretable spectrum that confirms the compound's core structure.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of 2(3H)-Benzoxazolone, 6-chloro-3-methyl-

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description |

|---|---|---|

| 183 | [C₈H₆ClNO₂]⁺ | Molecular Ion (M⁺) |

| 185 | [C₈H₆³⁷ClNO₂]⁺ | Isotope Peak (M+2) |

| 168 | [C₇H₃ClNO₂]⁺ | Loss of methyl radical (•CH₃) |

| 155 | [C₇H₆ClNO]⁺ | Loss of carbon monoxide (CO) |

| 140 | [C₆H₃ClNO]⁺ | Loss of •CH₃ and CO |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly suitable for the analysis of semi-volatile and thermally stable compounds like 2(3H)-Benzoxazolone, 6-chloro-3-methyl-. nih.gov

In a typical GC-MS analysis, the compound is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's volatility and its interaction with the stationary phase of the column. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic identifier under a specific set of chromatographic conditions.

Upon exiting the column, the separated compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern as described in the previous section. This dual-check system of retention time and mass spectrum makes GC-MS a highly reliable method for both qualitative and quantitative analysis. phcogj.com Purity assessment of related benzoxazolinone compounds has been effectively performed using gas chromatography with flame ionization detection (GC-FID), which utilizes similar separation principles. mdpi.com

Table 2: Typical Parameters for GC-MS Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Gas Chromatograph | |

| Column Type | HP-5ms or equivalent (non-polar) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Initial temp 50-100 °C, ramped to 280-300 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-500 |

Elemental Analysis for Empirical Formula Validation and Purity Assessment

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is crucial for validating the empirical formula derived from mass spectrometry and for assessing the purity of a synthesized sample. mdpi.com

For 2(3H)-Benzoxazolone, 6-chloro-3-methyl-, the molecular formula is C₈H₆ClNO₂. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.45 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.

The experimental results from an elemental analyzer are then compared to these theoretical values. A close agreement, typically within a margin of ±0.4%, provides strong evidence for the proposed molecular formula and indicates a high degree of sample purity. mdpi.com Any significant deviation may suggest the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 3: Elemental Analysis Data for C₈H₆ClNO₂

| Element | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | 96.088 | 52.33% |

| Hydrogen (H) | 6.048 | 3.30% |

| Chlorine (Cl) | 35.450 | 19.31% |

| Nitrogen (N) | 14.007 | 7.63% |

| Oxygen (O) | 31.998 | 17.43% |

| Total | 183.591 | 100.00% |

Computational Chemistry and Molecular Modeling Studies of 2 3h Benzoxazolone, 6 Chloro 3 Methyl Derivatives

Quantum Chemical Calculations for Electronic Structure and Chemical Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of benzoxazolone derivatives. These methods allow for a detailed analysis of the molecule's electronic properties, which govern its interactions and chemical transformations.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzoxazolone derivatives, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to optimize the molecular geometry and to calculate various electronic properties. dergipark.org.tr These calculations provide a foundational understanding of the molecule's stability and electronic distribution. The optimized structure represents the molecule at its lowest energy state, which is essential for further computational analysis.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) for Chemical Behavior Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. doaj.org For benzoxazolone derivatives, a smaller HOMO-LUMO gap suggests higher reactivity and potential for biological activity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzoxazolone Derivative (Note: Data is illustrative for a related benzoxazole (B165842) derivative and not specific to 6-chloro-3-methyl-2(3H)-benzoxazolone)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Determination of Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the ease of electron cloud distortion.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = χ² / (2η).

These descriptors are invaluable for comparing the reactivity of different benzoxazolone derivatives and for predicting their interaction capabilities. doaj.org

Table 2: Illustrative Global Reactivity Descriptors for a Benzoxazolone Derivative (Note: Data is illustrative for a related benzoxazole derivative and not specific to 6-chloro-3-methyl-2(3H)-benzoxazolone)

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.426 |

| Electrophilicity Index (ω) | 3.66 |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a powerful tool for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts how the molecule will interact with other charged species. In an MEP map, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green regions represent neutral potential.

For 6-chloro-3-methyl-2(3H)-benzoxazolone, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the chlorine atom, indicating these as sites for electrophilic interactions. The hydrogen atoms of the methyl group and the aromatic ring would likely exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. dergipark.org.trresearchgate.net

Molecular Docking Simulations for Ligand-Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule (ligand), such as a benzoxazolone derivative, might bind to a macromolecular target, typically a protein or enzyme.

Elucidation of Potential Binding Modes with Enzyme Active Sites and Receptor Pockets

Molecular docking simulations can elucidate the potential binding modes of 6-chloro-3-methyl-2(3H)-benzoxazolone within the active site of an enzyme or the binding pocket of a receptor. These simulations provide detailed information about the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. nih.gov

The binding affinity, often expressed as a docking score, is calculated to estimate the strength of the interaction. A lower docking score generally indicates a more favorable binding interaction. doaj.org By analyzing the docked conformation, researchers can identify key amino acid residues in the target protein that are crucial for binding. This knowledge is instrumental in understanding the mechanism of action and in designing more potent and selective derivatives. For instance, docking studies on benzoxazole derivatives have been used to predict their interactions with targets like sterol 14α-demethylase (CYP51), a key enzyme in fungi. researchgate.net

Characterization of Hydrogen Bonding, Hydrophobic, and π-Stacking Interactions

The biological activity and physicochemical properties of 2(3H)-Benzoxazolone, 6-chloro-3-methyl- and its derivatives are significantly influenced by a network of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking. Computational studies are instrumental in elucidating the nature and strength of these interactions at an atomic level, providing insights that are crucial for rational drug design.

Hydrogen Bonding: The 2(3H)-benzoxazolone core contains a carbonyl group (C=O) and a nitrogen atom within the heterocyclic ring, both of which can act as hydrogen bond acceptors. The carbonyl oxygen is a primary site for hydrogen bonding with donor groups from biological targets such as amino acid residues (e.g., from serine, threonine, or lysine) or water molecules. nih.gov Computational analyses, often employing Density Functional Theory (DFT) calculations, can quantify the strength and geometry of these hydrogen bonds. For instance, studies on similar heterocyclic systems have shown that the presence of an N-methyl group, as in 6-chloro-3-methyl-2(3H)-benzoxazolone, can influence the electrostatic potential around the carbonyl oxygen, thereby modulating the strength of hydrogen bond interactions. While direct computational studies on the specific hydrogen bonding of 6-chloro-3-methyl-2(3H)-benzoxazolone are not extensively documented in publicly available literature, analysis of related structures suggests that the C=O group is a potent hydrogen bond acceptor.

Hydrophobic Interactions: The 6-chloro and 3-methyl substituents on the benzoxazolone ring contribute significantly to the molecule's hydrophobic character. The chlorine atom at the 6-position, in particular, enhances lipophilicity, which can facilitate membrane permeability and interactions with hydrophobic pockets of target proteins. elsevierpure.com Molecular modeling techniques, such as the calculation of molecular lipophilicity potential (MLP), can map the hydrophobic regions of the molecule. These studies help in understanding how derivatives of 6-chloro-3-methyl-2(3H)-benzoxazolone might orient themselves within a binding site to maximize favorable hydrophobic contacts.

π-Stacking Interactions: The benzene (B151609) ring of the benzoxazolone core is capable of engaging in π-π stacking interactions with aromatic residues of amino acids like phenylalanine, tyrosine, and tryptophan within a protein binding site. These interactions, which can be parallel-displaced or T-shaped, are crucial for the affinity and specificity of ligand-protein binding. nih.govstanford.edustanford.edu Computational methods, including ab initio calculations and molecular dynamics simulations, are used to investigate the geometry and energetic contributions of these π-stacking interactions. The presence of the electron-withdrawing chlorine atom can influence the quadrupole moment of the aromatic ring, which in turn affects the nature and strength of the π-π stacking. nih.gov Studies on substituted aromatic systems have shown that such substituents can significantly modulate the interaction energy. nih.gov

| Interaction Type | Key Structural Features Involved | Potential Interacting Partners in Biological Systems | Computational Methods for Characterization |

| Hydrogen Bonding | Carbonyl oxygen (C=O), Ring nitrogen (N) | Amino acid residues (Ser, Thr, Lys), Water | Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM) |

| Hydrophobic Interactions | 6-chloro group, 3-methyl group, Benzene ring | Hydrophobic pockets in proteins, Lipid membranes | Molecular Lipophilicity Potential (MLP), Hydrophobic Interaction Fields (HIFs) |

| π-Stacking | Benzene ring of the benzoxazolone core | Aromatic amino acid residues (Phe, Tyr, Trp) | Ab initio calculations, Molecular Dynamics (MD) simulations, Symmetry-Adapted Perturbation Theory (SAPT) |

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior Assessment

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and dynamic properties. For 2(3H)-Benzoxazolone, 6-chloro-3-methyl- and its derivatives, MD simulations can reveal how these molecules behave in a physiological environment, such as in aqueous solution or when bound to a biological target.

The conformational landscape of a molecule refers to the collection of all its possible three-dimensional structures and their relative energies. For a relatively rigid molecule like 6-chloro-3-methyl-2(3H)-benzoxazolone, the primary source of flexibility comes from the rotation of the N-methyl group. MD simulations can explore the rotational energy barrier of this group and identify the most stable conformations. By simulating the molecule over a period of nanoseconds to microseconds, researchers can observe transitions between different conformational states and construct a free energy landscape that maps out the low-energy conformations and the energy barriers between them.

When a derivative of 6-chloro-3-methyl-2(3H)-benzoxazolone binds to a protein, its dynamic behavior can change significantly. MD simulations of the protein-ligand complex can assess the stability of the binding pose predicted by molecular docking. Key metrics analyzed during these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over time. Fluctuations in the ligand's position within the binding site can also be monitored to understand its dynamic interactions with surrounding amino acid residues.

| Simulation Parameter | Information Gained | Relevance to Drug Design |

| Root-Mean-Square Deviation (RMSD) | Stability of the ligand's binding pose and the protein structure. | Confirms the stability of the predicted binding mode. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different parts of the ligand and protein. | Identifies key flexible regions involved in binding. |

| Radius of Gyration (Rg) | Compactness of the molecule or complex over time. | Assesses conformational changes upon binding. |

| Hydrogen Bond Analysis | Formation and breaking of hydrogen bonds between ligand, protein, and solvent. | Quantifies the contribution of hydrogen bonding to binding affinity. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Characterizes changes in hydrophobic interactions upon binding. |

Structure-Based and Ligand-Based Virtual Screening Methodologies for Novel Analog Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Both structure-based and ligand-based approaches are employed to discover novel analogs of 2(3H)-Benzoxazolone, 6-chloro-3-methyl-.

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the biological target, which can be obtained through experimental techniques like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. The process involves docking a library of compounds into the binding site of the target protein and scoring them based on their predicted binding affinity. nih.govsemanticscholar.org

A typical SBVS workflow for identifying novel 6-chloro-3-methyl-2(3H)-benzoxazolone analogs would involve:

Target Preparation: Preparing the 3D structure of the target protein, which includes adding hydrogen atoms, assigning protonation states, and defining the binding pocket.

Ligand Library Preparation: Creating a database of diverse chemical compounds, which are often filtered based on drug-like properties (e.g., Lipinski's rule of five) to remove molecules with poor pharmacokinetic profiles.

Molecular Docking: Computationally placing each ligand from the library into the defined binding site of the target protein in various possible orientations and conformations.

Scoring and Ranking: Using a scoring function to estimate the binding affinity for each ligand pose and ranking the compounds based on their scores.

Post-processing and Hit Selection: Visually inspecting the binding poses of the top-ranked compounds to analyze their interactions with the target and selecting a subset of promising candidates for experimental testing.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methodologies can be used. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. LBVS methods use the chemical structure of known active compounds, such as 6-chloro-3-methyl-2(3H)-benzoxazolone, as a template to search for other molecules with similar properties. nih.govrsc.org

Common LBVS techniques for discovering novel analogs include:

Similarity Searching: This involves comparing the chemical fingerprints (2D or 3D representations of molecular structure and properties) of a query molecule with those in a database. Compounds with a high similarity score are considered potential hits.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. This model is then used as a 3D query to screen compound libraries for molecules that match the pharmacophore. mdpi.com For 6-chloro-3-methyl-2(3H)-benzoxazolone, a pharmacophore model might include a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic feature (the chloro and methyl groups), and an aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. A predictive QSAR model can be used to estimate the activity of new, unsynthesized analogs.

| Virtual Screening Method | Basis of Screening | Requirements | Typical Workflow |

| Structure-Based (SBVS) | 3D structure of the biological target. | Experimentally determined or modeled 3D structure of the target protein. | Target preparation, ligand docking, scoring, and ranking. |

| Ligand-Based (LBVS) | Chemical structure of known active compounds. | A set of molecules with known biological activity against the target. | Similarity searching, pharmacophore modeling, or QSAR model development and application. |

Investigation of Biological Activities and Mechanistic Pathways of 2 3h Benzoxazolone, 6 Chloro 3 Methyl Derivatives in Vitro Studies

Antimicrobial Activity Research

Derivatives of 2(3H)-benzoxazolone have demonstrated a wide spectrum of antimicrobial activities, proving effective against various pathogenic bacteria and fungi. fabad.org.tr

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

In vitro studies have confirmed that benzoxazolone derivatives possess significant antibacterial properties. Research has shown that specific structural modifications on the benzoxazolone ring lead to varied efficacy against both Gram-positive and Gram-negative bacteria.

For instance, a study evaluating ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide (B166681) derivatives found that a methyl substitution on the N-phenyl ring enhanced activity against Staphylococcus aureus and Enterococcus faecalis. fabad.org.tr The 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide derivative, in particular, was identified as the most active compound against Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. fabad.org.tr Another study synthesized novel benzoxazole (B165842) derivatives and found them to be potent against E. coli, with some showing a broad spectrum of activity. nih.gov

The antibacterial potential of these compounds is often quantified by determining their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible microbial growth.

Table 1: In Vitro Antibacterial Activity of Selected 2(3H)-Benzoxazolone Derivatives

Antifungal Efficacy Against Pathogenic Fungi

The antifungal properties of benzoxazolone derivatives have also been a subject of extensive research. These compounds have shown inhibitory effects against various pathogenic fungi, most notably Candida species. nih.gov

In one study, several ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamide and propionamide derivatives demonstrated activity against Candida albicans, with most of the tested compounds showing an MIC value of 128 µg/ml. fabad.org.tr Another investigation into benzoxazole and benzothiazole (B30560) derivatives found that one compound exhibited strong action against C. krusei with an MIC of 15.6 µg/mL, and also showed activity against C. albicans (62.5 µg/mL) and C. tropicalis (125.0 µg/mL). nih.gov The mechanism of this antifungal activity is suggested to involve the plasma membrane. nih.gov Further research has highlighted the potential of these compounds in developing new antifungal agents to combat drug-resistant fungal pathogens. nih.govmdpi.com

Table 2: In Vitro Antifungal Activity of Selected Benzoxazole Derivatives

Anticancer and Cytotoxic Activity Research

Benzoxazolone derivatives have emerged as promising candidates in cancer research, demonstrating significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. nih.govbohrium.com

Antiproliferative Effects in Diverse Cancer Cell Lines (e.g., Breast Carcinoma, Colon Carcinoma, Leukemia, Hepatocellular Carcinoma)

The cytotoxic potential of benzoxazolone derivatives has been evaluated against numerous human cancer cell lines. Studies have shown that these compounds can effectively reduce cell viability. For example, new Mannich bases of 2(3H)-benzoxazolone, including a 5-chloro substituted derivative, were effective in reducing the viability of MCF-7 breast cancer cells at concentrations of 50µM and 100µM after 48 hours. bohrium.comnih.gov

Another study focusing on benzoxazole derivatives as VEGFR-2 inhibitors found that several compounds displayed high growth inhibitory activities against HepG2 (hepatocellular carcinoma) and MCF-7 cell lines. nih.gov The most potent compound in that series, 12l, exhibited an IC50 value of 10.50 µM against HepG2 cells and 15.21 µM against MCF-7 cells. nih.gov Furthermore, cytotoxic evaluations of chalcone-derived Mannich bases of 2(3H)-benzoxazolones showed concentration-dependent cytotoxic effects against the BV-173 human pre-B-cell leukemia cell line at low micromolar concentrations. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected 2(3H)-Benzoxazolone Derivatives

Induction of Apoptosis Mechanisms (e.g., Caspase Activation, DNA Fragmentation, Cytochrome c Release)

A key mechanism behind the anticancer activity of benzoxazolone derivatives is the induction of apoptosis, or programmed cell death. nih.gov Research has elucidated several pathways through which these compounds trigger apoptosis in cancer cells.

Studies on MCF-7 breast cancer cells treated with N-substituted benzoxazolone derivatives, including a 5-chloro substituted compound, revealed significant increases in the immunoreactivity of key apoptotic proteins. bohrium.comnih.gov Treatment with one compound led to elevated levels of FasL and caspase-3, while the 5-chloro derivative significantly increased caspase-3 and cytochrome c immunoreactivities. bohrium.comnih.gov Both compounds also resulted in a higher number of TUNEL-positive cells, indicating DNA fragmentation, a hallmark of apoptosis. bohrium.comnih.gov

Similarly, a potent benzoxazole derivative (12l) was found to induce apoptosis in 35.13% of HepG2 cells. nih.gov This was accompanied by a significant 2.98-fold elevation in caspase-3 levels and a 3.40-fold increase in the pro-apoptotic protein BAX, alongside a 2.12-fold reduction in the anti-apoptotic protein Bcl-2. nih.gov Other studies have also shown that benzoxazole derivatives can induce apoptosis in mouse lymphoma cells. nih.gov

Inhibition of Cell Proliferation and Cell Cycle Progression (e.g., G2/M Arrest)

Beyond inducing apoptosis, benzoxazolone derivatives can also exert their anticancer effects by halting cell proliferation and arresting the cell cycle at specific phases. This prevents cancer cells from dividing and growing.

A detailed biological evaluation of a potent benzoxazole derivative revealed its ability to arrest the growth of HepG2 cells, primarily at the Pre-G1 and G1 phases of the cell cycle. nih.gov In another study, a halogenated benzofuran (B130515) derivative, structurally related to the benzoxazolone class, was shown to induce G2/M phase arrest in HepG2 cells. mdpi.com Another derivative caused cell cycle arrest at both the S and G2/M phases in A549 lung cancer cells. mdpi.comnih.gov These findings indicate that derivatives of the benzoxazolone scaffold can interfere with the normal progression of the cell cycle, thereby inhibiting tumor growth.

Mechanistic Elucidaion of Anticancer Action (e.g., Phosphatidylinositol 3-kinase (PI3Kα) Pathway Modulation, Tubulin Polymerization Interference, Spindle Multipolarity Induction)

The anticancer potential of 6-chloro-3-methyl-2(3H)-benzoxazolone derivatives has been explored through various in vitro models, revealing multifaceted mechanisms of action.

One of the key pathways targeted by these compounds is the Phosphatidylinositol 3-kinase (PI3Kα) signaling cascade . This pathway is crucial for cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. Certain benzoxazolone derivatives have demonstrated the ability to inhibit the PI3Kα enzyme, thereby disrupting downstream signaling and promoting apoptosis in cancer cells.

Another critical mechanism involves interference with tubulin polymerization . nih.gov Microtubules are dynamic protein filaments essential for the formation of the mitotic spindle during cell division. researchgate.net Several natural and synthetic compounds exert their anticancer effects by disrupting microtubule dynamics. nih.gov Studies have shown that some benzoxazolone derivatives can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. nih.govresearchgate.net This disruption of the microtubule network prevents the proper segregation of chromosomes, ultimately leading to cell death. researchgate.net

Furthermore, the induction of spindle multipolarity has been identified as a consequence of treatment with these derivatives. A bipolar spindle is essential for the faithful segregation of chromosomes to daughter cells. The formation of multipolar spindles leads to chromosomal instability and aneuploidy, which can trigger cell death. The interference of benzoxazolone derivatives with the mitotic machinery can result in the formation of these abnormal spindles, contributing to their cytotoxic effects against cancer cells. researchgate.net

| Mechanistic Target | Effect of Derivative | Outcome |

| Phosphatidylinositol 3-kinase (PI3Kα) | Inhibition of kinase activity | Disruption of cell survival and proliferation signaling |

| Tubulin | Inhibition of polymerization | Cell cycle arrest at G2/M phase, apoptosis |

| Mitotic Spindle | Induction of multipolarity | Chromosomal missegregation, aneuploidy, cell death |

Anti-inflammatory Activity Investigations and Mechanistic Insights

Derivatives of 2(3H)-benzoxazolone have shown promise as anti-inflammatory agents. nih.gov In vitro studies are crucial for understanding the molecular mechanisms underlying this activity. A common approach involves using cell-based assays, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, to mimic an inflammatory response. nih.gov The anti-inflammatory potential of test compounds is then assessed by measuring their ability to inhibit the production of pro-inflammatory mediators.

Key mechanistic insights can be gained by evaluating the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are responsible for prostaglandin (B15479496) synthesis. Some benzoxazolone derivatives have been shown to selectively inhibit COX-2, which is an attractive feature for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

Analgesic Activity Assessment and Proposed Mechanisms

The analgesic properties of 6-chloro-3-methyl-2(3H)-benzoxazolone derivatives are often linked to their anti-inflammatory effects. nih.govacs.org Prostaglandins, produced by COX enzymes, are known to sensitize peripheral nerve endings, contributing to the sensation of pain. Therefore, the inhibition of prostaglandin synthesis is a key mechanism for the analgesic action of many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net In vitro assays that demonstrate the inhibition of COX enzymes by benzoxazolone derivatives provide a strong rationale for their potential analgesic effects. nih.gov

Antioxidant Activity Studies

The antioxidant capacity of chemical compounds is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. dmed.org.uaekb.eg This method is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical, thus neutralizing it. ekb.eg The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically. ekb.eg

Several studies have reported the synthesis of N-acyl-6-chloro-2(3H)-benzoxazolone derivatives and their evaluation as antioxidant agents using the DPPH method. researchgate.netmatilda.science The results are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. For instance, one study found that a particular N-acyl-6-chloro-2(3H)-benzoxazolone derivative (compound 4f) exhibited a higher antioxidant activity with an IC50 of 1.54 μg/mL, surpassing that of the standard ascorbic acid (IC50 = 1.7 μg/mL). researchgate.net

| Compound/Standard | DPPH Radical Scavenging Activity (IC50) |

| N-acyl-6-chloro-2(3H)-benzoxazolone derivative (4f) | 1.54 µg/mL |

| Ascorbic Acid (Standard) | 1.7 µg/mL |

Enzyme Inhibition Studies

Derivatives of 2(3H)-benzoxazolone have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. mdpi.com The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Exploration of Other Relevant Enzyme Targets (e.g., Acid Ceramidase)

Derivatives of benzoxazolone have been identified as potent inhibitors of acid ceramidase (AC), a key enzyme in the metabolism of ceramides, which are lipid messengers involved in cellular processes like apoptosis and inflammation. nih.govnih.gov The inhibition of AC can lead to an increase in intracellular ceramide levels, which may be beneficial in conditions where ceramide levels are abnormally low, such as in certain cancers. nih.govnih.gov

Systematic structure-activity relationship (SAR) studies of benzoxazolone carboxamides have shown that substitutions on both the benzoxazolone ring and the carboxamide side chain can significantly influence their potency and metabolic stability. nih.gov These inhibitors are believed to act by covalently binding to the catalytic cysteine residue of the enzyme. nih.gov While specific studies on the 6-chloro-3-methyl derivative are not detailed, the general findings suggest that the benzoxazolone scaffold is a promising starting point for the development of AC inhibitors. nih.gov The introduction of a p-fluorophenyl group on the benzoxazolone ring, for instance, was found to create a good balance of potency and stability. nih.gov

Receptor Binding and Modulation Studies (e.g., Dopaminergic, Serotoninergic, Sigma Receptors)

Research has indicated that derivatives of benzo[d]oxazol-2(3H)-one show a notable preference for binding to sigma-1 receptors. nih.gov The affinity for sigma-1 receptors is influenced by the type and position of substituents on the N-benzyl moiety of the molecule. nih.gov Specifically, compounds with a chlorine atom in the para-position of the N-benzyl ring have demonstrated high affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor. nih.gov

One particular chloro-substituted compound exhibited a Kᵢ value of 0.1 nM for sigma-1 receptors and 427 nM for sigma-2 receptors, resulting in a high selectivity ratio of 4270. nih.gov This makes benzoxazolone derivatives some of the most selective sigma-1 receptor ligands currently known. nih.gov In vitro binding studies of other benzoxazolone derivatives have also confirmed their ability to bind to sigma-1 receptors with nanomolar affinities. nih.gov The involvement of sigma receptors in the action of many antidepressant drugs suggests a potential neurological application for these compounds. nih.gov

Anticonvulsant Activity Assessment

A number of 2(3H)-benzoxazolone derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.govthieme-connect.com In preclinical studies using mouse models, these compounds have been tested against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet). nih.gov

Several of these derivatives have shown significant anticonvulsant activity. nih.gov For instance, certain compounds in a series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives were identified as being particularly active against MES-induced seizures, with ED₅₀ values as low as 7.6 mg/kg. nih.gov The introduction of a halogen atom, such as chlorine, at the 5-position of the benzisoxazole ring (a related structure) has been shown to increase anticonvulsant activity, although it may also increase neurotoxicity. nih.gov The structural features of 5-chloro-2(3H)-benzoxazolinones are considered to possess the necessary pharmacophores for antiepileptic activity. thieme-connect.com

Table 1: Anticonvulsant Activity of Selected Benzoxazolone Derivatives

| Compound | Test | ED₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

|---|---|---|---|

| Compound 43 | MES (mice, i.p.) | 8.7 | > 11.5 |

| Compound 45 | MES (mice, i.p.) | 7.6 | > 13.2 |

Data sourced from studies on 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives. nih.gov

Research into Anti-HIV Activity

The benzoxazolinone scaffold has been investigated for its potential to inhibit the human immunodeficiency virus type 1 (HIV-1). nih.gov Specifically, derivatives of 2-benzoxazolinone (B145934) have been identified as inhibitors of the HIV-1 nucleocapsid protein (NC), which is a critical protein for viral replication. nih.gov

Through virtual screening and subsequent in vitro biological evaluations, it was found that the anti-NC activity of these compounds could be adjusted by adding specific substituents to the benzoxazolinone structure. nih.gov This highlights the potential for developing a new class of antiretroviral agents that target the HIV-1 NC protein based on the benzoxazolinone scaffold. nih.gov While research into benzisothiazolone derivatives has shown inhibition of HIV-1 reverse transcriptase, the focus for benzoxazolones has been on the nucleocapsid protein. nih.govnih.gov

Epigenetic Target Modulation (e.g., Chromodomain Y-like (CDYL) Protein Inhibition)

A significant finding in the study of benzo[d]oxazol-2(3H)-one derivatives is their ability to act as potent and selective small-molecule inhibitors of the chromodomain Y-like (CDYL) protein. nih.gov CDYL is a "reader" of histone post-translational modifications, playing a role in epigenetic regulation. nih.gov

Through a structure-guided approach that included molecular docking and dynamic simulations, researchers were able to identify and optimize benzoxazolone analogs as the first-in-class inhibitors of CDYL. nih.gov A lead compound, designated D03, was discovered with a dissociation constant (K₋) of 0.5 μM. nih.gov This compound demonstrated excellent selectivity for CDYL over other chromodomain proteins. nih.gov Further studies showed that D03 could engage with endogenous CDYL in a dose-dependent manner, disrupt its recruitment to chromatin, and lead to the transcriptional derepression of its target genes. nih.gov These findings establish benzo[d]oxazol-2(3H)-one derivatives as valuable chemical tools for studying epigenetic mechanisms and may have implications for neuronal development, as D03 was shown to promote the development and branching of neurodendrites in cultured neurons. nih.gov

Table 2: Selectivity of CDYL Inhibitor D03

| Protein | Selectivity (Fold) | Binding |

|---|---|---|

| CDYL2 | >140 | - |

| CDY1 | No Observed Binding | - |

Data reflects the selectivity of the benzoxazolone derivative D03 for CDYL over other chromodomain proteins. nih.gov

Structure Activity Relationship Sar and Pharmacophore Development for 2 3h Benzoxazolone, 6 Chloro 3 Methyl Derivatives

Impact of Substituents at the 3-Position on Biological Activity and Potency

The nitrogen atom at the 3-position of the 2(3H)-benzoxazolone ring is a key site for chemical modification, allowing for the introduction of various substituents that can significantly influence the compound's pharmacological profile. The nature, size, and electronic properties of these substituents dictate interactions with biological targets.

Role of Alkyl and Nitrogen-Containing Heterocyclic Moieties (e.g., Piperidine (B6355638), Piperazine)

Substitution with alkyl groups at the 3-position has been shown to confer pesticidal and herbicidal properties to benzoxazolone derivatives. nih.gov Studies indicate that 3-alkylbenzoxazolinones exhibit herbicidal action, with the length and nature of the alkyl chain influencing the potency. nih.gov For instance, in a series of 3-alkylbenzoxazolinones, 3-methylbenzoxazolinone was identified as the most active against certain plant species. nih.gov This suggests that small, lipophilic alkyl groups at this position are favorable for this type of biological activity.

| Compound | Substituent at 3-Position | Activity Metric (ED50 in kg/ha) | Observed Effect |

|---|---|---|---|

| 1a | -H | > 10 | Low Activity |

| 1b | -CH3 | 1.5 - 4.3 | Most Active in Series |

| 1c | -C2H5 | > 10 | Low Activity |

Influence of Urea (B33335) and Thiourea (B124793) Linkages on Pharmacological Profiles

The incorporation of urea and thiourea moieties is a common strategy in medicinal chemistry to enhance binding to biological targets through hydrogen bond formation. researchgate.net When linked to the benzoxazolone scaffold, these functional groups can significantly alter the pharmacological profile.

Although research on 3-substituted urea/thiourea derivatives of 6-chlorobenzoxazolone is limited, studies on related structures provide valuable SAR insights. For example, in a series of novel benzoxazolone-5-urea analogues developed as soluble epoxide hydrolase (sEH) inhibitors, the urea linker was crucial for activity. mdpi.com The potency of these inhibitors was highly dependent on the groups attached to the urea's terminal nitrogen, with benzyl (B1604629) fragments conferring significant sEH inhibition (IC50 values in the nanomolar range). mdpi.com

Comparative studies between urea and thiourea derivatives often reveal differences in potency. In several classes of compounds, thiourea analogues have demonstrated greater biological activity than their urea counterparts. researchgate.net For instance, research on derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole showed that compounds with electron-withdrawing groups on a terminal phenylthiourea (B91264) moiety had significant antibacterial activity. nih.gov Similarly, in a series of salinomycin (B1681400) derivatives, thiourea compounds were found to be up to 10 times more potent as trypanocidal agents than the corresponding urea derivatives. researchgate.net This suggests that the sulfur atom in the thiourea group may provide more favorable electronic or binding properties for certain biological targets compared to the oxygen in urea.

Influence of Substituents at the 6-Position on Biological Efficacy

The 6-position on the benzene (B151609) ring of the benzoxazolone core is another critical point for substitution, directly impacting the electronic environment of the aromatic system and influencing ligand-receptor interactions.

Significance of Halogenation (e.g., Chlorine) for Activity Enhancement

The presence of a halogen, specifically chlorine, at the 6-position is a key feature for enhancing the biological efficacy of benzoxazolone derivatives. The introduction of a halogen at this position has been shown to boost herbicidal activity. nih.gov This enhancement is attributed to the electron-withdrawing nature and lipophilicity of the halogen atom, which can improve membrane permeability and binding affinity to the target protein.

The importance of halogenation is not limited to herbicidal activity. In the development of antimicrobial agents, halogenated benzoxazolone derivatives have shown significant promise. researchgate.net For example, 5-chloro-1,3-benzoxazol-2(3H)-one serves as a scaffold for derivatives where the halogenated ring is considered responsible for antifungal activity potential. researchgate.net Furthermore, studies on related heterocyclic systems, such as N-substituted 6-(chloro/nitro)-1H-benzimidazoles, have demonstrated that the 6-chloro substitution is integral to compounds exhibiting potent antibacterial and anticancer activity.

Contribution of Acyl and Other Aromatic Substituents to Target Engagement

The introduction of acyl groups at the 6-position has been explored for developing compounds with analgesic and anti-inflammatory properties. A study of 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives found several compounds to be potent inhibitors of carrageenan- and arachidonic acid-induced paw edema in mice. The acyl group can act as a key binding element, potentially through hydrogen bonding or dipole interactions, enhancing the molecule's engagement with its biological target. A quantitative structure-activity relationship (QSAR) study on 6-acyl-3-alkyl-2-benzoxazolinones further confirmed that molecular properties related to the shape and hydrophobicity of these substituents are prominent factors for their analgesic and anti-inflammatory activities.

| Compound | Substituent at 3-Position | Substituent at 6-Position | Carrageenan-induced Edema Inhibition (%) |

|---|---|---|---|

| 3 | -CH2CO(p-Cl-Ph) | -CO(p-F-Ph) | 54.2 |

| 6 | -CH2CO(p-Br-Ph) | -CO(p-F-Ph) | 55.1 |

| 7 | -CH2CO(p-CH3-Ph) | -CO(p-Cl-Ph) | 51.9 |

Stereochemical Considerations in the Biological Activity of 2(3H)-Benzoxazolone Derivatives

The core structure of 2(3H)-benzoxazolone is planar and achiral. Therefore, stereoisomerism in its derivatives arises from the introduction of chiral centers in the substituents at the 3- or 6-positions. For example, a chiral center could be present in an alkyl chain attached to the nitrogen at the 3-position or within an acyl group at the 6-position.

While specific studies detailing the differential biological activity of enantiomers for 6-chloro-3-methyl-2(3H)-benzoxazolone derivatives are not extensively reported in the literature, the principles of stereochemistry in pharmacology are well-established. Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, enantiomers of a chiral drug can exhibit significant differences in their biological activity, a phenomenon known as enantioselectivity.

One enantiomer (the eutomer) may fit perfectly into a binding site and elicit a strong biological response, while the other enantiomer (the distomer) may have a weaker interaction or interact with a different target altogether. This differential interaction is often explained by the three-point attachment model, where three specific interactions between the ligand and the receptor are required for activity. A less active enantiomer may only be able to achieve a two-point attachment.

Therefore, should a chiral center be introduced into a derivative of 6-chloro-3-methyl-2(3H)-benzoxazolone, it is highly probable that the resulting enantiomers would display different potencies and pharmacological profiles. The synthesis and evaluation of enantiomerically pure compounds would be a critical step in the development of such derivatives to maximize therapeutic efficacy and minimize potential off-target effects.

Elucidation of Key Pharmacophoric Elements and Their Correlation with Specific Biological Outcomes in 6-chloro-3-methyl-2(3H)-benzoxazolone Derivatives

The structure-activity relationship (SAR) and pharmacophore development for derivatives of 2(3H)-Benzoxazolone, 6-chloro-3-methyl- have been investigated, primarily focusing on their herbicidal properties. While extensive research on a wide range of biological targets for this specific scaffold is limited, studies on its phytotoxicity offer valuable insights into the key structural features governing its activity. The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, and modifications at the N-3 and C-6 positions are crucial in determining the biological outcomes.

Analysis of 6-chloro-3-methyl-2(3H)-benzoxazolone and its analogs has revealed several key pharmacophoric elements that are essential for their herbicidal activity. The core benzoxazolone ring system, the chloro substituent at the 6-position, and the alkyl group at the 3-position all play significant roles in the molecule's interaction with its biological target.

Key Pharmacophoric Elements:

The 6-Chloro Substituent: The presence of a halogen at the 6-position of the benzene ring is a critical determinant of activity. The chloro group, being electron-withdrawing, influences the electronic distribution of the entire ring system. This modification has been shown to be favorable for herbicidal effects when compared to unsubstituted analogs.

The N-3 Position Substituent: The nature of the substituent at the 3-position is pivotal in modulating the biological activity. In the case of 6-chloro-3-methyl-2(3H)-benzoxazolone, the methyl group is a key feature. SAR studies on related compounds indicate that the size and nature of the alkyl group at this position can significantly impact efficacy.

Research into the herbicidal action of 3-alkyl-6-halobenzoxazolinones has provided comparative data that helps to elucidate the SAR for this class of compounds. It has been demonstrated that these compounds can act as inhibitors of photosynthesis, a common mechanism for many herbicides. e3s-conferences.org

A study comparing the herbicidal effects of various 3-alkyl and 3-alkyl-6-halobenzoxazolinones highlighted the importance of the specific substitutions. For instance, in a series of 3-alkylbenzoxazolinones, the 3-methyl derivative was found to be the most active. e3s-conferences.org The introduction of a chloro group at the 6-position, as in 6-chloro-3-methyl-2(3H)-benzoxazolone, further modulates this activity. The interplay between the electronic effects of the 6-chloro group and the steric and lipophilic properties of the 3-methyl group is crucial for the observed biological response.